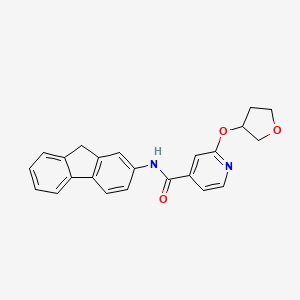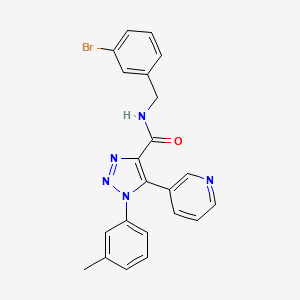
Methyl 2-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This compound also has a fluoro group attached to the quinoline core, which could potentially enhance its reactivity or biological activity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline and its derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .科学的研究の応用
Fluorescence Sensing and Metal Ion Detection
Fluorescence Sensing of pH and Metal Ions
Studies have demonstrated the use of quinoline derivatives as effective fluorescence sensors for pH and metal ions. One study describes the synthesis of a Schiff-base molecule that acts as a ratiometric fluorescent chemosensor for pH, indicating its potential for detecting pH changes in various mediums (Halder, Hazra, & Roy, 2018). Another study highlights the remarkable difference in Al3+ and Zn2+ sensing properties of quinoline-based isomers, showcasing their dual fluorescence chemosensor capabilities (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Selective Detection of Transition and Rare-Earth Metal Ions
A novel aromatic amino acid derivative has been synthesized, showing potential as a chemosensor for Zn(II) and rare-earth metal ions like Eu(III) and Tb(III). This compound demonstrates the capacity to act as an effective chemosensor, emphasizing the versatility of quinoline derivatives in metal ion detection (Guzow, Milewska, Wróblewski, Giełdoń, & Wiczk, 2004).
Synthetic Methodologies and Chemical Properties
Synthesis of Quinoline Derivatives
Research into the synthesis and transformations of quinoline derivatives continues to be of interest due to their applications in various fields. For instance, Aleksanyan and Hambardzumyan (2013) explored reactions of 2-chloro-4-methylquinolines to obtain new derivatives, contributing to the pool of knowledge on quinoline chemistry (Aleksanyan & Hambardzumyan, 2013).
Cytotoxicity and Antioxidant Activity
The evaluation of the cytotoxicity and antioxidant activity of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones provides insights into the potential therapeutic applications of quinoline derivatives. This study indicates the compounds' effectiveness against tumor cells and their antioxidant properties, suggesting a promising area for future research (Politanskaya, Chuikov, Tretyakov, Shteingarts, Ovchinnikova, Zakharova, & Nevinsky, 2015).
特性
IUPAC Name |
methyl 2-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-22(28)15-4-2-3-5-19(15)25-20-16-12-14(23)6-7-18(16)24-13-17(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXZMBMYKRTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)

![3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2920870.png)

![8-bromo-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2920873.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2920874.png)
![2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride](/img/no-structure.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2920877.png)

![3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2920879.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)
![4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B2920883.png)